molecular formula C12H16N2O2 B12081200 4-Amino-2-cyclobutoxy-N-methylbenzamide

4-Amino-2-cyclobutoxy-N-methylbenzamide

Cat. No.: B12081200
M. Wt: 220.27 g/mol
InChI Key: OXXSCLNRZKUDPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclobutoxy-N-methylbenzamide typically involves the reaction of 4-amino-N-methylbenzamide with cyclobutanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclobutoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Amino-2-cyclobutoxy-N-methylbenzamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-2-cyclobutyloxy-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-14-12(15)10-6-5-8(13)7-11(10)16-9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)

InChI Key

OXXSCLNRZKUDPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)OC2CCC2

Origin of Product

United States

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